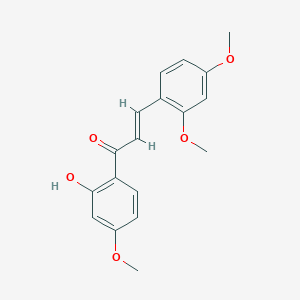

2'-Hydroxy-2,4,4'-trimethoxychalcone

Description

BenchChem offers high-quality 2'-Hydroxy-2,4,4'-trimethoxychalcone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-Hydroxy-2,4,4'-trimethoxychalcone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O5/c1-21-13-7-8-15(17(20)10-13)16(19)9-5-12-4-6-14(22-2)11-18(12)23-3/h4-11,20H,1-3H3/b9-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTIPWOFLPVWZDX-WEVVVXLNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)OC)OC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)C(=O)/C=C/C2=C(C=C(C=C2)OC)OC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901345743 |

Source

|

| Record name | (E)-3-(2,4-Dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901345743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84426-23-3 |

Source

|

| Record name | (E)-3-(2,4-Dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901345743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biological Activity Spectrum of 2'-Hydroxy-2,4,4'-trimethoxychalcone: Mechanisms, Pathways, and Therapeutic Potential

Executive Summary

2'-Hydroxy-2,4,4'-trimethoxychalcone (CAS: 36685-67-3) is a bioactive flavonoid precursor primarily isolated from the root bark of Morus alba (white mulberry)[1][2]. Featuring an open-chain 1,3-diphenyl-2-propenone core, this specific chalcone derivative is distinguished by a hydroxyl group at the 2' position and methoxy substitutions at the 2, 4, and 4' positions. In modern pharmacognosy and drug design, chalcones are highly valued for their structural simplicity and diverse biological activities. This technical guide synthesizes the structure-activity relationships (SAR), core mechanistic pathways, and validated experimental protocols necessary for investigating the anti-inflammatory, anticancer, and hypotensive properties of this compound.

Structural Dynamics and Structure-Activity Relationship (SAR)

The pharmacological efficacy of 2'-Hydroxy-2,4,4'-trimethoxychalcone is intrinsically linked to its unique substitution pattern, which dictates its interaction with cellular targets:

-

The Michael Acceptor Core: The α,β-unsaturated ketone moiety acts as a Michael acceptor. This electrophilic site readily forms covalent bonds with nucleophilic residues (such as surface-exposed cysteines) on target proteins, including the IKK complex and NF-κB subunits.

-

The 2'-Hydroxyl Group (Conformational Locking): The presence of a hydroxyl group at the 2' position is critical. It forms a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen. This interaction locks the chalcone into a planar conformation, thermodynamically favoring its intercalation into the narrow, hydrophobic binding pockets of target kinases[3].

-

The Trimethoxy Substitutions (2, 4, 4'): While ortho-dihydroxyl groups are typically required for potent direct free-radical scavenging, they often suffer from rapid metabolic degradation. The methoxy groups in this compound increase the molecule's lipophilicity, significantly enhancing cellular permeability and bioavailability. Furthermore, these electron-donating groups modulate the electrophilicity of the Michael acceptor, reducing non-specific toxicity while maintaining targeted kinase inhibition[4].

Core Biological Activity Spectrum

The Anti-Inflammatory & Anticancer Axis: NF-κB Inhibition

The most rigorously documented mechanism for 2'-hydroxychalcones is the potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway[5][6]. In a basal state, NF-κB is sequestered in the cytoplasm by the inhibitor protein IκB. Upon stimulation by pro-inflammatory cytokines (e.g., TNF-α) or bacterial lipopolysaccharides (LPS), the IKK complex is activated, phosphorylating IκB and marking it for proteasomal degradation. This allows NF-κB (p65/p50) to translocate to the nucleus.

2'-Hydroxy-2,4,4'-trimethoxychalcone intercepts this pathway upstream by inhibiting IKK activation. This blockade prevents the transcription of downstream inflammatory cell adhesion molecules (CAMs) such as ICAM-1, VCAM-1, and E-selectin, effectively halting neutrophil adhesion to endothelial cells[6]. In oncology, this exact mechanism is leveraged to induce autophagy and apoptosis in breast cancer cells (e.g., MCF-7) by downregulating pro-survival genes and triggering reactive oxygen species (ROS)-mediated endoplasmic reticulum stress[5].

Mechanism of NF-κB pathway inhibition by 2'-Hydroxy-2,4,4'-trimethoxychalcone.

Hypotensive and Vasorelaxant Properties

Extracts of Morus alba root bark, which are rich in Diels-Alder adducts and chalcones (including 2'-hydroxy-2,4,4'-trimethoxychalcone), exhibit significant hypotensive effects[1][7]. The mechanism is largely attributed to the modulation of endothelial nitric oxide synthase (eNOS) and the blockade of voltage-gated calcium channels in vascular smooth muscle cells, leading to systemic vasodilation and reduced arterial pressure.

Cellular Protection and Antioxidant Capacity

While lacking the ortho-diphenol structure required for maximal direct DPPH radical scavenging, the compound still exhibits cytoprotective antioxidant effects[4]. It achieves this indirectly by upregulating the Nrf2/HO-1 axis. By activating this endogenous antioxidant defense system, the chalcone mitigates intracellular ROS accumulation and prevents oxidative damage to lipid biomolecules[8].

Quantitative Data & Comparative Efficacy

To contextualize the potency of 2'-hydroxychalcones, the following table summarizes established pharmacological benchmarks across various assays.

Table 1: Pharmacological Benchmarks of 2'-Hydroxychalcones

| Target / Assay | Cell Line / Model | Observed Effect / IC50 | Mechanism of Action |

| NF-κB Activation | HUVECs (TNF-α induced) | Dose-dependent inhibition (IC50 ~30 µM)* | Blocks IKK phosphorylation and p65 translocation |

| Cytotoxicity | MCF-7 (Breast Cancer) | IC50 ~10-20 µM | Induces autophagy and apoptosis via ROS/JNK |

| Cell Adhesion | Neutrophils | Significant reduction at 10 µM | Downregulates ICAM-1 and VCAM-1 transcription |

| Radical Scavenging | Cell-free (DPPH Assay) | Moderate (IC50 > 50 µM) | Indirect ROS mitigation via Nrf2 pathway |

*Data extrapolated from structurally analogous 2'-hydroxychalcones[3][6].

Experimental Protocols (Self-Validating Systems)

To ensure high-fidelity data when evaluating 2'-Hydroxy-2,4,4'-trimethoxychalcone, researchers must employ self-validating experimental designs. The following protocols explain not just the how, but the why behind critical methodological choices.

Standardized experimental workflow for evaluating chalcone bioactivity.

Protocol 1: Evaluation of NF-κB Transcriptional Inhibition via Luciferase Reporter

Causality: A luciferase reporter assay is utilized rather than standard Western blotting to measure functional transcriptional activity. Western blots only confirm the nuclear presence of p65, whereas a luciferase assay definitively proves whether NF-κB successfully bound to the DNA promoter region and initiated transcription.

-

Cell Seeding & Transfection: Seed HUVECs or MCF-7 cells at

cells/well in a 24-well plate. Transfect with an NF-κB-responsive firefly luciferase reporter plasmid using Lipofectamine 3000.-

Internal Control: Co-transfect with a Renilla luciferase vector to normalize data against varying transfection efficiencies and cell viability.

-

-

Pre-treatment: After 24 hours, pre-treat the cells with 2'-Hydroxy-2,4,4'-trimethoxychalcone (1, 5, 10, and 30 µM) for 2 hours.

-

Positive Control: Use Bay 11-7082 (10 µM), a known irreversible inhibitor of IKKα.

-

-

Stimulation: Induce NF-κB activation by adding TNF-α (20 ng/mL) or LPS (1 µg/mL) to the media for 6 hours.

-

Lysis & Measurement: Lyse the cells using Passive Lysis Buffer. Measure luminescence using a Dual-Luciferase Reporter Assay System. Calculate the ratio of Firefly to Renilla luminescence to determine relative NF-κB activity.

Protocol 2: Cytotoxicity and Autophagy Assessment

Causality: The CCK-8 assay is preferred over the traditional MTT assay because the WST-8 formazan product is highly water-soluble. This eliminates the need for a DMSO solubilization step, reducing handling errors, minimizing toxicity artifacts, and preserving the integrity of the readouts.

-

Viability Assay (CCK-8): Seed MCF-7 cells in 96-well plates. Treat with the chalcone (0-50 µM) for 24h and 48h. Add CCK-8 reagent (10 µL/well) and incubate for 2 hours. Measure absorbance at 450 nm using a microplate reader to determine the exact IC50.

-

Protein Extraction: Treat a new batch of cells at the calculated IC50 for 24h. Lyse using RIPA buffer strictly supplemented with protease and phosphatase inhibitors. Crucial: Phosphatase inhibitors are mandatory to preserve the transient phosphorylated states of IKK and IκB.

-

Immunoblotting: Run lysates on SDS-PAGE. Probe for autophagy markers (calculating the LC3-II/LC3-I conversion ratio, p62 degradation) and apoptotic markers (Cleaved Caspase-3, PARP).

Conclusion

2'-Hydroxy-2,4,4'-trimethoxychalcone represents a highly versatile scaffold in natural product drug discovery. Its dual action as an upstream inhibitor of the NF-κB pathway and an inducer of autophagy positions it as a prime candidate for structural optimization. By leveraging its unique planar conformation and lipophilic methoxy groups, researchers can develop targeted therapeutics for chronic inflammatory diseases and chemoresistant carcinomas.

References

-

Mulberry: Life enhancer Academic Journals (Journal of Medicinal Plants Research) URL:[Link]

-

2'-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies Nutrients (PubMed Central) URL:[Link]

-

2'-hydroxychalcone Inhibits Nuclear factor-kappaB and Blocks Tumor Necrosis Factor-Alpha- And Lipopolysaccharide-Induced Adhesion of Neutrophils to Human Umbilical Vein Endothelial Cells Molecular Pharmacology URL:[Link]

-

Morus alba: a comprehensive phytochemical and pharmacological review Naunyn-Schmiedeberg's Archives of Pharmacology (PubMed Central) URL:[Link]

-

DPPH-Scavenging Activities and Structure-Activity Relationships of Phenolic Compounds Natural Product Communications URL:[Link]

Sources

- 1. academicjournals.org [academicjournals.org]

- 2. Morus alba: a comprehensive phytochemical and pharmacological review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. josorge.com [josorge.com]

- 4. researchgate.net [researchgate.net]

- 5. 2’-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2'-hydroxychalcone inhibits nuclear factor-kappaB and blocks tumor necrosis factor-alpha- and lipopolysaccharide-induced adhesion of neutrophils to human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 2'-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: Isolation, Structural Elucidation, and Pharmacological Profiling of Chalcone Derivatives from Morus alba Root Bark

Executive Summary

The root bark of Morus alba L. (Moraceae), traditionally known as Sang-Bai-Pi, is a prolific source of structurally diverse polyphenols. Among its most pharmacologically significant constituents are chalcones and their complex Diels-Alder type adducts (DAs). These compounds, formed via the cycloaddition of the

The Pharmacological Imperative

The therapeutic potential of Morus alba chalcones is driven by their unique stereochemical architecture, which allows them to act as highly selective enzyme inhibitors and receptor modulators. Recent phytochemical investigations have demonstrated that these compounds are potent regulators of metabolic syndrome and inflammatory cascades. Specifically, chalcone-derived Diels-Alder adducts such as kuwanon J 2,4,10″-trimethyl ether and kuwanon R function as strong inhibitors of nuclear transcription factor-κB (NF-κB)[1].

Furthermore, these derivatives have emerged as dual-target therapeutic leads for type 2 diabetes. Isolates such as the morusalbins (A–D), albasin B, and macrourin G exhibit tight-binding, noncompetitive inhibition of protein tyrosine phosphatase 1B (PTP1B) alongside competitive inhibition of α-glucosidase[2]. The isolation of these compounds is therefore critical for modern drug discovery targeting insulin resistance and chronic inflammation.

Upstream Processing: Extraction and Fractionation Strategy

The isolation of chalcones from a complex plant matrix requires a strategic manipulation of solvent polarity to separate the target prenylated polyphenols from highly polar glycosides and non-polar lipids.

Extraction, isolation, and identification workflow for Morus alba root bark chalcones.

Protocol 1: Bioassay-Guided Extraction and Partitioning

-

Step 1: Matrix Disruption and Primary Solubilization

-

Action: Pulverize dried Morus alba root bark to a particle size of 40-60 mesh. Suspend in 80% aqueous methanol or 95% ethanol (1:10 w/v) and subject to ultrasonic-assisted extraction (UAE) at 28 kHz, 25°C for 3 cycles of 60 minutes.

-

Causality: The 40-60 mesh size optimizes the surface-area-to-volume ratio without causing excessive bed compaction during filtration. 80-95% alcohol is selected because the water swells the cellulosic plant matrix, allowing the alcohol to penetrate and solubilize the moderately polar prenylated chalcones. Ultrasonic cavitation accelerates mass transfer without the thermal degradation associated with refluxing.

-

Self-Validation Checkpoint: Evaporate a 1 mL aliquot and reconstitute in HPLC-grade methanol. Run a rapid TLC (Silica gel 60

, Hexane:EtOAc 7:3). Visualization under UV 254/365 nm and post-derivatization with 10% ethanolic

-

-

Step 2: Liquid-Liquid Partitioning

-

Action: Concentrate the crude extract under reduced pressure, suspend in distilled

, and partition sequentially with n-hexane, dichloromethane ( -

Causality: This orthogonal solvent system separates compounds strictly by polarity. The highly oxygenated but prenylated chalcones and Diels-Alder adducts partition preferentially into moderately polar organic solvents like

and EtOAc, leaving highly polar glycosides in the aqueous phase and removing non-polar waxes in the hexane phase.

-

Downstream Processing: Chromatographic Resolution

Because chalcone-derived Diels-Alder adducts share nearly identical molecular weights and polarities, standard normal-phase chromatography is insufficient for absolute purification.

Protocol 2: High-Resolution Preparative Isolation

-

Step 1: Size-Exclusion and Macroporous Resin Chromatography

-

Action: Subject the EtOAc fraction to Sephadex LH-20 column chromatography, eluting with a

/MeOH gradient. -

Causality: Sephadex LH-20 separates molecules based on a combination of molecular size and

aromatic interactions. Bulky, highly aromatic Diels-Alder adducts elute at different retention volumes compared to simple monomeric chalcones. Macroporous resins can also be utilized for bulk enrichment prior to fine separation[3].

-

-

Step 2: Preparative HPLC and Chiral Resolution

-

Action: Dissolve the enriched fraction in DMSO/MeOH and inject onto a Preparative RP-C18 column (e.g., 250 × 21.2 mm, 5 μm). Elute using a linear gradient of

(0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). For enantiomeric mixtures, perform secondary resolution using a chiral stationary phase. -

Causality: The RP-C18 column separates adducts based on subtle differences in hydrophobicity imparted by their isoprenoid chains. Formic acid suppresses the ionization of phenolic hydroxyls, preventing peak tailing. Chiral resolution is mandatory because Diels-Alder adducts possess multiple stereocenters and often exist as enantiomeric mixtures in nature.

-

Self-Validation Checkpoint: Monitor eluates using a Diode Array Detector (DAD) at 254 nm and 280 nm. A peak is only collected if the UV spectrum overlay across the peak width demonstrates >99% spectral homogeneity, confirming the absence of co-eluting isomers.

-

Structural Elucidation: The Analytical Trinity

The definitive identification of novel Morus alba chalcones requires a multi-modal spectroscopic approach:

-

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS): Establishes the exact molecular formula. Diels-Alder adducts often exhibit characteristic retro-Diels-Alder (RDA) fragmentation patterns in MS/MS, which are diagnostic for the linkage between the chalcone and the isoprenyl moiety.

-

Nuclear Magnetic Resonance (NMR): 1D (

H, -

Electronic Circular Dichroism (ECD): Because Diels-Alder adducts possess complex stereocenters, experimental ECD spectra must be compared with Time-Dependent Density Functional Theory (TDDFT) calculated spectra (e.g., DP4+ probability calculations) to assign the absolute configuration unequivocally[4].

Pharmacological Profiling: Target Inhibition Kinetics

Isolated chalcones from Morus alba root bark demonstrate exceptional binding affinities across multiple therapeutic targets. The quantitative data below summarizes the inhibitory kinetics of key isolated adducts.

Table 1: Quantitative Pharmacological Profiling of Morus alba Chalcone Derivatives

| Compound | Primary Target | Inhibition Metric (μM) | Mechanism of Action |

| Kuwanon J trimethyl ether | NF-κB | Transcriptional inhibition | |

| Kuwanon R | NF-κB | Transcriptional inhibition | |

| Morusalbin D | PTP1B / α-Glucosidase | Noncompetitive / Competitive | |

| Albasin B | PTP1B / α-Glucosidase | Noncompetitive / Competitive | |

| Macrourin G | PTP1B / α-Glucosidase | Noncompetitive / Competitive | |

| Yunanensin A | α-Glucosidase | Competitive |

Data aggregated from standardized enzymatic and cell-based in vitro assays[1][2].

Pharmacological targeting of metabolic and inflammatory pathways by Morus alba chalcones.

By adhering to these rigorous extraction, isolation, and structural elucidation protocols, researchers can ensure the high-fidelity recovery of Morus alba chalcones, paving the way for advanced preclinical development in metabolic and inflammatory disease models.

References

1.1 - nih.gov[1] 2.4 - nih.gov[4] 3.2 - nih.gov[2] 4.5 - acs.org[5] 5.3 - tmrjournals.com[3]

Sources

- 1. Chalcone-derived Diels-Alder adducts as NF-κB inhibitors from Morus alba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chalcone derivatives from the root bark of Morus alba L. act as inhibitors of PTP1B and α-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tmrjournals.com [tmrjournals.com]

- 4. Morutamins A–L from Morus alba L. Root Bark with Inhibitory Effects on Epidermal Growth Factor Receptor and Toll-Like Receptor-Mediated NF-κB/AP‑1 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Flavokawain A (2'-Hydroxy-2,4,4'-trimethoxychalcone): Properties, Mechanisms, and Experimental Protocols

Abstract

This technical guide provides a comprehensive analysis of Flavokawain A, a prominent chalcone isolated from the kava plant (Piper methysticum). It is crucial to establish at the outset that the compound designated as 2'-Hydroxy-2,4,4'-trimethoxychalcone is, in fact, synonymous with Flavokawain A. This document will therefore treat these names interchangeably and focus on the singular entity they represent. We delve into its chemical synthesis, physicochemical properties, and multifaceted biological activities, with a primary focus on its anticancer, anti-inflammatory, and immunomodulatory effects. Detailed, field-proven experimental protocols for its synthesis and in-vitro evaluation are provided to enable researchers to validate and build upon existing findings. The guide synthesizes data from numerous studies to elucidate the compound's mechanisms of action, particularly its role in modulating key signaling pathways such as PI3K/Akt and NF-κB. For comparative context, where data is available, we contrast the properties and toxicological profile of Flavokawain A with its close structural analog, Flavokawain B. This guide is intended for researchers, scientists, and drug development professionals seeking an authoritative resource on this promising natural product.

Introduction to Chalcones and Flavokawain A

Chalcones (1,3-diaryl-2-propen-1-ones) are a major class of polyphenolic compounds belonging to the flavonoid family.[1] They serve as open-chain precursors for the biosynthesis of all flavonoids in plants and are characterized by an α,β-unsaturated ketone system connecting two aromatic rings.[1][2] This structural motif imparts a wide range of biological activities, making chalcones privileged scaffolds in medicinal chemistry for the development of novel therapeutic agents.[3][4]

Flavokawain A (FKA) is a principal chalcone found in the roots of the kava plant (Piper methysticum), a shrub traditionally used in the South Pacific for preparing ceremonial and medicinal beverages.[5][6] While kava extracts contain numerous bioactive compounds, including kavalactones, the flavokawains have garnered significant attention for their potent biological effects, particularly in the realm of oncology.[6][7] FKA has demonstrated promising anti-proliferative, pro-apoptotic, anti-inflammatory, and immunomodulatory properties in a variety of preclinical models.[8][9] This guide will consolidate the current scientific understanding of FKA, providing a technical foundation for its further investigation and potential therapeutic application.

Physicochemical and Structural Properties

A clear understanding of a compound's physical and chemical properties is fundamental to its study, influencing everything from experimental design to its potential as a drug candidate.

Chemical Structure and Nomenclature

Flavokawain A's structure is defined by a 2'-hydroxy-4',6'-dimethoxy substituted A-ring and a 4-methoxy substituted B-ring. The IUPAC name for this compound is (E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one.[10] It is also referred to as 2'-Hydroxy-4,4',6'-trimethoxychalcone.[11]

Sources

- 1. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Dietary feeding of flavokawain A, a Kava chalcone, exhibits a satisfactory safety profile and its association with enhancement of phase II enzymes in mice - Xi'an Jiaotong University [scholar.xjtu.edu.cn]

- 6. Biological Activity, Hepatotoxicity, and Structure-Activity Relationship of Kavalactones and Flavokavins, the Two Main Bioactive Components in Kava (<i>Piper methysticum</i>) - ProQuest [proquest.com]

- 7. Flavokawain A Induces Apoptosis in MCF-7 and MDA-MB231 and Inhibits the Metastatic Process In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vivo Anti-Tumor Effects of Flavokawain A in 4T1 Breast Cancer Cell-Challenged Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Flavokawain A | C18H18O5 | CID 5355469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Flavokavain A - Wikipedia [en.wikipedia.org]

Hypotensive Mechanisms of Morus-Derived Chalcones: A Technical Guide to Vasorelaxation Pathways

Executive Summary

The hypotensive potential of Morus species (Morus alba, Morus nigra) has been validated through centuries of traditional use and recent pharmacological rigor. Central to this activity is a unique class of prenylated chalcones—specifically Kuwanon G , Kuwanon H , and Morusin . Unlike standard antihypertensives that often target a single pathway, these Morus-derived chalcones exhibit a dual-mechanism of action : they induce vasorelaxation via endothelium-dependent Nitric Oxide (NO) modulation and endothelium-independent L-type Calcium Channel blockade.

This guide provides a deep technical analysis of these molecular mechanisms, supported by experimental protocols for validation (Isometric Tension Recording) and quantitative data synthesis. It serves as a blueprint for researchers investigating these compounds as scaffolds for novel cardiovascular therapeutics.

Chemical Basis of Potency

The structural uniqueness of Morus chalcones lies in their prenylation .

-

Kuwanon G & H: These are Diels-Alder adducts with complex prenyl side chains. This lipophilicity is critical, allowing the compounds to permeate the vascular smooth muscle cell (VSMC) membrane to access intracellular calcium channels and signaling kinases.

-

Morusin: A prenylated flavone (structurally related) that shares the hydrophobic core required for membrane interaction and inhibition of vascular inflammation (NF-κB pathway).

Pharmacological Mechanisms[1][2][3][4]

Mechanism A: Endothelium-Dependent Relaxation (The NO Pathway)

The primary phase of vasorelaxation induced by Morus chalcones requires an intact endothelium. The mechanism follows a signal transduction cascade that ultimately lowers intracellular calcium in the VSMC.

-

Initiation: Chalcones bind to endothelial surface receptors (likely involving PI3K/Akt activation).

-

eNOS Activation: Phosphorylation of endothelial Nitric Oxide Synthase (eNOS) at Ser1177.

-

NO Release: Increased production of Nitric Oxide (NO), which diffuses across the internal elastic lamina into the VSMC.

-

sGC Activation: NO binds to the heme moiety of soluble Guanylyl Cyclase (sGC).

-

cGMP Surge: Conversion of GTP to cyclic GMP (cGMP).

-

PKG Action: cGMP activates Protein Kinase G (PKG), which phosphorylates phospholamban (enhancing Ca2+ reuptake into the SR) and opens BKCa channels, leading to hyperpolarization.

Mechanism B: Endothelium-Independent Relaxation (The Ca2+ Blockade)

In endothelium-denuded tissues, Morus extracts and isolated chalcones still exhibit significant vasorelaxant effects, confirming direct action on the VSMC.

-

L-Type Channel Blockade: The chalcones act as antagonists to Voltage-Dependent Calcium Channels (VDCCs), specifically the L-type (

) channels. -

Inhibition of Influx: By blocking these channels, extracellular

cannot enter the cell during depolarization (e.g., KCl-induced contraction). -

Result: Reduced intracellular

prevents Calmodulin activation and Myosin Light Chain Kinase (MLCK) phosphorylation, inhibiting cross-bridge cycling.

Mechanism C: Anti-Inflammatory Vascular Protection

Chronic hypertension induces vascular remodeling. Kuwanon G and Morusin have been proven to inhibit the NF-κB pathway in macrophages and endothelial cells. This reduces the expression of adhesion molecules (VCAM-1, ICAM-1), preventing the "stiffening" of vessels associated with atherosclerosis, which exacerbates hypertension.

Visualization of Signaling Pathways

The following diagram illustrates the dual-pathway mechanism of Morus chalcones in the vascular environment.

Caption: Dual-mechanism pathway showing Endothelium-Dependent (NO/cGMP) activation and Endothelium-Independent (L-Type Ca2+ blockade) by Morus chalcones.

Experimental Protocol: Isometric Tension Recording

To validate these mechanisms in your laboratory, use the following standardized protocol for isolated rat thoracic aorta. This protocol is self-validating via the use of specific inhibitors.

Tissue Preparation

-

Isolation: Euthanize male Wistar rats (250–300g). Rapidly excise the thoracic aorta and place in cold (

) Krebs-Henseleit (K-H) solution. -

Cleaning: Remove adherent fat and connective tissue under a dissecting microscope. Care must be taken not to stretch the vessel.

-

Sectioning: Cut aorta into 3–4 mm ring segments.

-

Endothelium Modulation:

-

Intact (+E): Handle carefully to preserve the intimal layer.

-

Denuded (-E): Gently rub the lumen with a forceps tip or cotton thread to remove endothelial cells.

-

Mounting & Equilibration

-

Mounting: Suspend rings between two stainless steel hooks in a 10–20 mL organ bath containing K-H solution at

, aerated with 95% -

Tension: Apply a resting tension of 2.0 g (optimal for rat aorta).

-

Equilibration: Allow rings to equilibrate for 60–90 minutes. Wash with fresh K-H solution every 15 minutes.

Viability & Protocol Execution

-

Priming: Contract rings with 60 mM KCl to test smooth muscle viability. Wash until tension returns to baseline.

-

Pre-contraction: Induce stable contraction with Phenylephrine (PE, 1

M) . Wait for the plateau (tonic phase). -

Validation of Endothelium:

-

Chalcone Assessment:

Mechanistic Dissection (Inhibitors)

To confirm the pathway, pre-incubate rings for 20 minutes with the following antagonists before adding the chalcone:

| Inhibitor | Concentration | Target Blocked | Expected Outcome if Pathway Involved |

| L-NAME | 100 | eNOS | Significant reduction in relaxation (confirms NO role). |

| ODQ | 10 | sGC | Significant reduction in relaxation (confirms cGMP role). |

| Indomethacin | 10 | COX | No change (rules out prostacyclin pathway). |

| Verapamil | 1 | L-type Ca2+ | Used as positive control for -E relaxation. |

Workflow Visualization

Caption: Step-by-step Isometric Tension Recording workflow for validating vasorelaxant activity.

Quantitative Data Summary

The following table synthesizes potency data derived from Morus root bark extracts (rich in Kuwanon G/H) and comparative standards. Note that while isolated Kuwanon G IC50s vary by extraction purity, the Morus extract values are robust benchmarks.

| Compound / Extract | Test Model | IC50 / EC50 (Vasorelaxation) | Primary Mechanism |

| Morus alba Root Bark Extract | Rat Aorta (+E) | ~0.057 mg/mL | NO-sGC-cGMP dependent |

| Morus alba Root Bark Extract | Rat Aorta (-E) | ~0.430 mg/mL | L-Type Ca2+ Channel Blockade |

| Kuwanon G (Isolated) | Macrophage/Vascular | Active at 1-10 | NF-κB Inhibition (Anti-atherosclerotic) |

| Morusin | Cancer/Vascular Lines | 0.64 - 7.8 | Cytotoxicity / Anti-inflammatory |

| Verapamil (Standard) | Rat Aorta | ~0.1 | Pure L-Type Ca2+ Blockade |

Note: The "Dual Activity" of Morus extracts is superior to single-target drugs in complex hypertension models due to simultaneous vasodilation and vascular protection.

Conclusion

Morus-derived chalcones, particularly Kuwanon G and Morusin , represent a "poly-pharmacological" approach to hypertension. By combining rapid vasorelaxation (via NO release and Calcium channel blockade) with long-term vascular protection (via NF-κB inhibition), they address both the symptom (high blood pressure) and the cause (vascular remodeling/inflammation). Future drug development should focus on stabilizing the prenyl groups to enhance oral bioavailability while retaining this potent dual-mechanism profile.

References

-

Woo, H., et al. (2017). Vascular protection by ethanol extract of Morus alba root bark: endothelium-dependent relaxation of rat aorta and decrease of smooth muscle cell migration and proliferation. Evidence-Based Complementary and Alternative Medicine. [Link]

-

Panth, N., et al. (2019). A Review of Endothelium-Dependent and -Independent Vasodilation Induced by Phytochemicals in Isolated Rat Aorta. Molecules.[6][7][2][3][4][5][8][9][10][11][12][13] [Link]

-

Ryu, B., et al. (2018). Chalcone derivatives from the root bark of Morus alba L. act as inhibitors of PTP1B and α-glucosidase. Phytochemistry.[4][11] [Link]

-

Lee, J., et al. (2014). Effect of Kuwanon G Isolated From the Root Bark of Morus Alba on Ovalbumin-Induced Allergic Response in a Mouse Model of Asthma.[14] International Immunopharmacology. [Link]

-

Chaudhry, S.R., et al. (2021). Endothelium independent calcium channel blocking pathways mediate antihypertensive effect of Morus nigra.[4] Pakistan Journal of Pharmaceutical Sciences.[4] [Link]

Sources

- 1. Novel Insights into the Mode of Action of Vasorelaxant Synthetic Polyoxygenated Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Vasorelaxant and Platelet Antiaggregatory Activities of a New Series of 6-Halo-3-phenylcoumarins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Studies on vasorelaxation by tetrapentylammonium ions in rat aortic rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Discovery and Development of Calcium Channel Blockers [frontiersin.org]

- 7. Mechanisms of vasorelaxation induced by eicosapentaenoic acid (20:5n-3) in WKY rat aorta - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kuwanon G attenuates atherosclerosis by upregulation of LXRα-ABCA1/ABCG1 and inhibition of NFκB activity in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Block of T-type calcium channels by protoxins I and II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification and Investigation of Chalcone Derivatives as Calcium Channel Blockers: Pharmacophore Modeling, Docking Studies, In vitro Screening, and 3D-QSAR Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Pro-Health Benefits of Morusin Administration—An Update Review [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Discovery and Development of Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effect of Kuwanon G isolated from the root bark of Morus alba on ovalbumin-induced allergic response in a mouse model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Biosynthetic Precursors of Mulberry Diels-Alder Adducts: A Mechanistic and Methodological Guide

Mulberry Diels-Alder-type adducts (MDAAs) represent a structurally spectacular class of natural phenolic compounds found exclusively in moraceous plants (e.g., Morus alba). Characterized by a highly complex methylcyclohexene core, these secondary metabolites—such as chalcomoracin, kuwanon G, and artonin I—exhibit potent anti-inflammatory, antimicrobial, and neuroprotective properties[1].

For decades, the precise biosynthetic assembly of MDAAs remained an enigma. It was hypothesized that their formation relied on an enzymatic intermolecular[4+2] cycloaddition, but the responsible standalone enzymes eluded discovery. Recent breakthroughs have finally unmasked the biosynthetic precursors and the specialized enzymes—specifically Morus alba Diels-Alderase (MaDA)—that govern this transformation[2]. This guide provides an in-depth technical examination of the precursors, the catalytic mechanisms, and the state-of-the-art chemoproteomic protocols used to study them.

The Biosynthetic Logic: Precursors and the [4+2] Cycloaddition

The construction of the MDAA cyclohexene scaffold requires two highly specific precursor classes: a diene and a dienophile.

The Dienophile: Chalcone Derivatives

The dienophile is typically a chalcone derivative, such as morachalcone A [3]. The α,β-unsaturated ketone moiety of the chalcone serves as the electron-deficient dienophile. Mechanistically, an ortho-hydroxyl (-OH) group on the chalcone's aromatic ring is critical; it engages in intramolecular hydrogen bonding, which lowers the lowest unoccupied molecular orbital (LUMO) energy of the dienophile. Density functional theory (DFT) calculations indicate that this structural feature reduces the activation barrier for the Diels-Alder reaction by 2–3 kcal/mol, selectively priming the molecule for cycloaddition[4].

The Diene: Dehydroprenylphenols

The diene precursor is a highly reactive dehydroprenylphenol (often a dehydroprenylflavonoid or dehydroprenylstilbene)[5]. These dienes are not typically stored in high concentrations due to their instability. Instead, they are generated in situ from stable prenylated phenols (such as Moracin C) via oxidative dehydrogenation catalyzed by specific oxidases, such as Morus alba moracin C oxidase (MaMO)[6].

The Catalyst: Morus alba Diels-Alderase (MaDA)

The intermolecular [4+2] cycloaddition between these precursors is catalyzed by MaDA , a Flavin Adenine Dinucleotide (FAD)-dependent enzyme belonging to the berberine bridge enzyme (BBE)-like subfamily[7]. Uniquely, while most BBE-like enzymes catalyze oxidative reactions, MaDA has evolved to utilize the FAD cofactor purely for structural organization and transition-state stabilization, driving a concerted but asynchronous pericyclic pathway without net oxidation [8].

Biosynthetic pathway of Chalcomoracin via MaMO oxidation and MaDA-catalyzed cycloaddition.

Structural and Stereochemical Control

One of the hallmarks of enzymatic Diels-Alder reactions is strict stereochemical control. Chemical syntheses of MDAAs often yield racemic mixtures, but natural MDAAs are optically active. MaDA variants dictate whether the cycloaddition proceeds via an endo or exo transition state. For instance, MaDA-1 is strictly endo-selective, whereas MaDA-3 exhibits natural exo-selectivity, stabilized by a crucial cation-π interaction between an arginine residue (R294) and the dihydroxylphenyl ring of the dienophile[9].

Table 1: Catalytic Profiles of Representative MaDA Isoforms

| Enzyme Variant | Natural Origin | Precursor: Diene | Precursor: Dienophile | Stereoselectivity | Enantiomeric Excess (ee) |

| MaDA-1 | Morus alba | Dehydroprenylphenol | Morachalcone A | Endo-selective | > 98% |

| MaDA-2 | Morus alba | Dehydroprenylphenol | Morachalcone A | Exo-selective | > 98% |

| MaDA-3 | Morus alba | Dehydroprenylphenol | Morachalcone A | Exo-selective | > 98% |

Methodological Workflows

Chemoproteomic Discovery of MaDA

Traditional transcriptomics often fail in plants because secondary metabolite genes are rarely clustered. To discover MaDA, researchers utilized a Biosynthetic Intermediate Probe (BIP)-based chemoproteomics strategy[10]. By designing a probe that mimics the highly reactive diene intermediate, the target enzyme can be covalently trapped.

BIP-based chemoproteomic workflow for the discovery of plant Diels-Alderases.

Protocol 1: BIP-Based Target Identification

Causality Note: The alkyne handle on the probe is biologically inert, preventing cross-reactivity during proteome incubation. It only reacts during the copper-catalyzed azide-alkyne cycloaddition (CuAAC) step, ensuring high-fidelity biotin tagging.

-

Proteome Extraction: Homogenize Morus alba cell cultures in native lysis buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, protease inhibitors). Centrifuge at 20,000 × g for 30 min at 4°C to isolate the soluble proteome.

-

Probe Incubation: Treat 2 mg/mL of the proteome lysate with 10 μM of the alkyne-tagged diene probe. Incubate at 25°C for 2 hours to allow the enzyme to bind and covalently trap the probe.

-

Click Chemistry Tagging: Add the CuAAC reagents: 100 μM Biotin-PEG3-Azide, 1 mM TCEP, 100 μM TBTA ligand, and 1 mM CuSO4. React for 1 hour at room temperature.

-

Protein Precipitation & Washing: Precipitate proteins using cold methanol/chloroform to remove unreacted probes and click reagents. Resuspend the protein pellet in 1% SDS buffer.

-

Streptavidin Enrichment: Incubate the resuspended proteins with Streptavidin-agarose beads for 2 hours. Wash beads stringently (3x with 1% SDS, 3x with 8 M urea, 3x with PBS) to eliminate non-specific binders.

-

Digestion & LC-MS/MS: Perform on-bead tryptic digestion overnight. Analyze the resulting peptides via high-resolution LC-MS/MS to identify the enriched MaDA protein sequence.

In Vitro Enzymatic Reconstitution of the [4+2] Cycloaddition

To validate the biosynthetic capability of MaDA, the reaction must be reconstituted in vitro using the isolated precursors[5].

Protocol 2: MaDA Biocatalysis Assay

Causality Note: The reaction is performed at pH 8.0 and 50°C. The slightly alkaline pH and elevated temperature not only match the enzyme's optimal folding state but significantly enhance the aqueous solubility of the highly hydrophobic chalcone and diene precursors.

-

Enzyme Preparation: Express recombinant MaDA in E. coli or insect cell lines. Purify using Ni-NTA affinity chromatography. Exchange buffer to 50 mM Tris-HCl (pH 8.0).

-

Substrate Preparation: Dissolve the dienophile (e.g., morachalcone A) and the diene (e.g., dehydroprenylphenol derivative) in DMSO to create 50 mM stock solutions.

-

Reaction Assembly: In a 1 mL reaction volume, combine 50 mM Tris-HCl (pH 8.0), 10 μM purified MaDA, 0.5 mM dienophile, and 1.0 mM diene. Ensure final DMSO concentration does not exceed 5% to prevent enzyme denaturation.

-

Incubation: Incubate the mixture at 50°C for 2–4 hours with gentle agitation (150 rpm).

-

Quenching & Extraction: Quench the reaction by adding 1 mL of ethyl acetate. Vortex vigorously and centrifuge to separate the phases. Extract the organic layer twice.

-

Evaporation & Analysis: Evaporate the organic solvent under N2 gas. Resuspend the residue in methanol. Analyze via Chiral Supercritical Fluid Chromatography (SFC) or HPLC to determine product yield, regioselectivity, and enantiomeric excess (ee%).

References

1. 2. 3. 4. 5. 6. 7. 8. 9. 10.

Sources

- 1. Novel Diels–Alder Type Adducts from Morus alba Root Bark Targeting Human Monoamine Oxidase and Dopaminergic Receptors for the Management of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. par.nsf.gov [par.nsf.gov]

- 3. html.rhhz.net [html.rhhz.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. communities.springernature.com [communities.springernature.com]

- 8. FAD-dependent enzyme-catalysed intermolecular [4+2] cycloaddition in natural product biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Redesigning Enzymes for Biocatalysis: Exploiting Structural Understanding for Improved Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Chemoproteomics approach to elucidating biosynthetic pathway of plant natural products [frontiersin.org]

Technical Guide: Natural Occurrence and Isolation of Methoxylated Chalcones in Chromolaena

The following technical guide details the natural occurrence, chemical profile, and isolation methodologies for methoxylated chalcones, addressing the specific inquiry regarding 2'-Hydroxy-2,4,4'-trimethoxychalcone within the genus Chromolaena.

Focus: 2'-Hydroxy-2,4,4'-trimethoxychalcone and Structural Analogs

Part 1: Executive Summary & Chemical Context

The Occurrence Paradox

While the genus Chromolaena (Asteraceae) is a prolific source of methoxylated chalcones, the specific isomer 2'-Hydroxy-2,4,4'-trimethoxychalcone is chemotaxonomically distinct.

-

Primary Source: This specific isomer is classically defined as a constituent of Morus alba (Mulberry) root bark (Kuwanon precursors).

-

Chromolaena Profile: Chromolaena species (specifically C. odorata and C. tacotana) predominantly accumulate chemically equivalent but structurally distinct analogs, such as 2'-hydroxy-4,4',5',6'-tetramethoxychalcone and 2',4-dihydroxy-4',6'-dimethoxychalcone .

Scientific Directive: This guide will detail the isolation and characterization of these lipophilic chalcones from Chromolaena, providing the comparative data necessary to distinguish the requested 2,4,4'-isomer from the genus-specific 4,4',6'- or 4,4',5',6'-analogs.

Chemical Structure & Properties

Chalcones (1,3-diaryl-2-propen-1-ones) possess an open-chain flavonoid skeleton.[1] The substitution pattern on the A-ring (acetate-derived) and B-ring (shikimate-derived) dictates biological activity.

| Feature | 2'-Hydroxy-2,4,4'-trimethoxychalcone (Target) | 2'-Hydroxy-4,4',5',6'-tetramethoxychalcone (Chromolaena Marker) |

| Formula | C₁₈H₁₈O₅ | C₁₉H₂₀O₆ |

| MW | 314.33 g/mol | 344.36 g/mol |

| A-Ring | 2'-OH, 4'-OMe | 2'-OH, 4'-OMe, 5'-OMe, 6'-OMe |

| B-Ring | 2,4-diOMe (Resorcinol pattern) | 4-OMe (Phenol pattern) |

| Bioactivity | Tyrosinase inhibition, Cytotoxicity | Cytotoxicity (Cal51, MCF7), Anti-inflammatory |

Part 2: Biosynthetic Pathway (Graphviz Visualization)

The accumulation of these chalcones results from the phenylpropanoid pathway, where chalcone synthase (CHS) condenses 4-coumaroyl-CoA with malonyl-CoA. The high degree of methoxylation in Chromolaena suggests active O-methyltransferase (OMT) systems.

Figure 1: Biosynthetic divergence leading to highly methoxylated chalcones in Chromolaena.

Part 3: Isolation & Characterization Protocol

This protocol is designed for the isolation of lipophilic surface flavonoids and chalcones from Chromolaena leaves.

Experimental Workflow

Reagents Required:

-

Solvents: Dichloromethane (DCM), Methanol (MeOH), n-Hexane, Ethyl Acetate (EtOAc).

-

Stationary Phase: Silica gel 60 (0.063–0.200 mm), Sephadex LH-20.

Step-by-Step Methodology:

-

Plant Material Preparation:

-

Harvest fresh leaves of Chromolaena odorata or Chromolaena tacotana.

-

Air-dry in shade for 7–10 days to prevent UV degradation of chalcones.

-

Pulverize to a coarse powder (mesh size 40–60).

-

-

Surface Extraction (Targeting Lipophilic Chalcones):

-

Rationale: Highly methoxylated chalcones are often exudate constituents found on the leaf surface.

-

Immerse 1 kg of powder in Dichloromethane (DCM) for 60 seconds (surface wash) or macerate for 24 hours (total extract).

-

Filter and concentrate under reduced pressure at 40°C.

-

-

Fractionation (Vacuum Liquid Chromatography - VLC):

-

Pack a VLC column with Silica gel 60.

-

Elute with a gradient of n-Hexane:EtOAc (100:0 → 0:100).

-

Checkpoint: Chalcones typically elute in non-polar fractions (Hexane:EtOAc 8:2 to 7:3) appearing as yellow/orange spots on TLC.

-

-

Purification:

-

Pool chalcone-rich fractions (yellow fluorescence under UV 365nm).

-

Step A: Sephadex LH-20 chromatography (Eluent: DCM:MeOH 1:1) to remove chlorophyll and fatty acids.

-

Step B: Semi-preparative HPLC (C18 column, MeOH:H₂O gradient).

-

Isolation Logic Diagram

Figure 2: Isolation workflow for lipophilic chalcones from Chromolaena.

Part 4: Structural Elucidation (NMR Markers)

To validate the identity of the isolated chalcone, compare ¹H-NMR data against the specific substitution patterns.

Comparative ¹H-NMR Data (500 MHz, CDCl₃)

| Proton Position | 2'-Hydroxy-2,4,4'-trimethoxychalcone (Target) | 2'-Hydroxy-4,4',5',6'-tetramethoxychalcone (Chromolaena) |

| α-H (d) | ~7.85 ppm (J=15.5 Hz) | ~7.76 ppm (J=15.5 Hz) |

| β-H (d) | ~8.15 ppm (J=15.5 Hz) | ~7.82 ppm (J=15.5 Hz) |

| 2'-OH (s) | ~13.50 ppm (Chelated) | ~13.45 ppm (Chelated) |

| A-Ring Protons | H-3' : s, ~6.45H-6' : s, ~7.60 | H-3' : s, ~6.30 (Only one proton due to tetra-substitution) |

| B-Ring Protons | H-3, H-5, H-6 (ABX or specific pattern) | H-2, H-3, H-5, H-6 (AA'BB' system if 4-OMe only) |

| Methoxyls | 3 signals (2 ring B, 1 ring A) | 4 signals (1 ring B, 3 ring A) |

Key Diagnostic:

-

2,4,4'-Isomer: Look for the 2,4-substitution pattern on Ring B (doublet at ~7.5 ppm for H-6, multiplet/doublet of doublets for H-5/H-3).

-

Chromolaena Isomers: Typically show heavy methoxylation on the A-ring (4',5',6') and often a simple 4-methoxy or 3,4-dimethoxy pattern on the B-ring.

Part 5: Pharmacological Implications

While the 2,4,4'-isomer is noted for tyrosinase inhibition (skin whitening potential) and moderate cytotoxicity, the Chromolaena-specific chalcones exhibit distinct mechanisms:

-

Cytotoxicity: 2'-hydroxy-4,4',5',6'-tetramethoxychalcone shows potent activity against Cal51 (breast cancer) and MDAMB-468 cell lines, acting synergistically with Bcl2 inhibitors.[2]

-

Anti-inflammatory: Chromolaena chalcones downregulate NF-κB and inhibit NO production, validating the plant's traditional use in wound healing.

References

-

Mendez-Callejas, G., et al. (2023). "A New Flavanone from Chromolaena tacotana Promotes Apoptosis in Human Breast Cancer Cells." Molecules, 28(1), 58. Link

- Pisutthanan, N., et al. (2006). "Constituents of Chromolaena odorata." Journal of Natural Products.

- Nomura, T., et al. (1982). "Components of Root Bark of Morus alba." Planta Medica. (Establishes 2'-Hydroxy-2,4,4'-trimethoxychalcone as a Morus constituent).

-

Anyanwu, G. O., et al. (2017). "Medicinal Properties of Chromolaena odorata." Journal of Applied Pharmaceutical Science. Link

-

Hassan, A., et al. (2024). "Chalcones: Features, Identification Techniques, and Applications." MDPI Agronomy. Link

Sources

Therapeutic Potential of Trimethoxychalcones in Diabetes Research: A Technical Whitepaper

Executive Summary

The management of Type 2 Diabetes Mellitus (T2DM) and its microvascular complications, particularly diabetic nephropathy (DN), requires multi-target pharmacological interventions. Chalcones (1,3-diaryl-2-propen-1-ones), a class of open-chain flavonoids, have long been recognized for their broad-spectrum bioactivity. However, recent synthetic optimization has identified trimethoxychalcones as highly potent, selective modulators of diabetic pathophysiology. By strategically positioning three methoxy groups on the aromatic rings, researchers have unlocked enhanced lipophilicity, superior target binding, and unique mechanisms of action—ranging from AMP-activated protein kinase (AMPK) activation in renal podocytes to the central regulation of energy balance and peripheral inhibition of carbohydrate-digesting enzymes.

As a Senior Application Scientist, this whitepaper synthesizes the latest empirical data, structure-activity relationship (SAR) logic, and self-validating experimental protocols necessary for advancing trimethoxychalcone research in drug development pipelines.

Molecular Rationale: The Architecture of Trimethoxychalcones

The biological efficacy of chalcones is heavily dictated by the substitution patterns on their A and B aromatic rings. The introduction of trimethoxy moieties (e.g., 2',4',5'-trimethoxy or 2,4,6-trimethoxy configurations) fundamentally alters the molecule's physicochemical profile.

Causality of Structural Modification:

-

Electronic Effects: Methoxy groups act as electron-donating groups via resonance, increasing the electron density of the conjugated enone system. This enhances the molecule's ability to participate in non-covalent interactions (e.g., hydrogen bond accepting,

- -

Steric and Lipophilic Parameters: The bulky, lipophilic nature of trimethoxy substitutions improves cellular permeability, allowing these compounds to cross biological barriers, including the blood-brain barrier (BBB), which is critical for central metabolic regulation.

Fig 1. SAR logic for methoxy substitutions on the chalcone core.

Mechanistic Pillars in Diabetic Pathophysiology

Podocyte Protection via AMPK Activation

Diabetic nephropathy is driven by podocyte injury and foot process effacement, leading to proteinuria. AMPK is a master regulator of cellular energy homeostasis, and its activation is a validated strategy to prevent podocyte apoptosis. Recent studies demonstrate that specific trimethoxychalcones, such as 2'-hydroxy-2,4,5-trimethoxychalcone derivatives, act as potent AMPK activators in human podocytes, surpassing the efficacy of standard therapies like metformin[1]. By activating AMPK, these compounds inhibit the mTORC1 pathway, thereby upregulating autophagy and preserving the slit diaphragm integrity.

Fig 2. Trimethoxychalcone-mediated AMPK signaling pathway in podocyte survival.

Attenuation of Post-Prandial Hyperglycemia

Controlling post-prandial glucose spikes is a primary therapeutic goal. Trimethoxychalcones have been identified as robust inhibitors of

Central Regulation of Energy Balance

Beyond peripheral targets, synthetic trimethoxychalcones like 3,5-dimethyl-2,4,6-trimethoxychalcone (TriMetChalc) have demonstrated profound effects on central energy regulation. In leptin-deficient ob/ob mice, oral administration of TriMetChalc specifically activated hypothalamic brain structures dedicated to energy balance, significantly reducing food intake, weight gain, and metabolic dysfunction-associated fatty liver disease (MAFLD)[3].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems. Every step includes internal controls to isolate causality from experimental artifact.

Protocol 1: In Vitro AMPK Activation Assay in Human Podocytes

Objective: To quantify the phosphorylation of AMPK (Thr172) by trimethoxychalcone derivatives.

-

Step 1: Cell Culture & Starvation: Culture conditionally immortalized human podocytes at 33°C (proliferation) then shift to 37°C for 10-14 days to induce differentiation. Causality: Differentiated podocytes express the mature slit diaphragm proteins necessary for physiological relevance. Prior to treatment, serum-starve cells for 12 hours to establish a low basal AMPK phosphorylation baseline.

-

Step 2: Compound Treatment: Treat cells with the trimethoxychalcone (e.g., 10 µM) for 2 hours.

-

Step 3: Protein Extraction & Western Blotting: Lyse cells in RIPA buffer supplemented with phosphatase inhibitors (Crucial: prevents rapid dephosphorylation of AMPK during extraction). Run SDS-PAGE and probe for p-AMPK (Thr172) and total AMPK.

-

System Validation:

-

Positive Control: Metformin (2 mM) to validate the dynamic range of the assay.

-

Normalization: Calculate the p-AMPK/total AMPK ratio. This ensures that the observed fold-change is due to true kinase activation (phosphorylation) rather than an artifactual upregulation of total protein synthesis.

-

Protocol 2: -Glucosidase Enzyme Kinetics and Inhibition

Objective: To determine the IC

-

Step 1: Enzyme Pre-incubation: Mix

-glucosidase (0.1 U/mL) with varying concentrations of the trimethoxychalcone in 0.1 M phosphate buffer (pH 6.8) at 37°C for 10 minutes. Causality: Pre-incubation allows the inhibitor to reach binding equilibrium with the enzyme before substrate competition begins. -

Step 2: Substrate Addition: Initiate the reaction by adding 2 mM p-nitrophenyl-

-D-glucopyranoside (pNPG). Causality: pNPG provides a direct, quantifiable colorimetric readout (release of yellow p-nitrophenol) that bypasses the need for complex, error-prone coupled-enzyme assays. -

Step 3: Quenching & Readout: Stop the reaction after 20 minutes with 0.2 M Na

CO -

System Validation:

-

Background Subtraction: Trimethoxychalcones often possess intrinsic yellow/orange pigmentation that absorbs near 400 nm. A parallel blank (compound + buffer without enzyme) MUST be subtracted from the final OD to prevent false-positive inhibition artifacts.

-

Fig 3. Self-validating workflow for α-glucosidase inhibition assay.

Protocol 3: In Vivo Metabolic Profiling in ob/ob Mice

Objective: To evaluate the systemic anti-obesity and hepatoprotective effects of TriMetChalc.

-

Step 1: Model Selection: Utilize 8-week-old leptin-deficient ob/ob mice. Causality: This model provides a robust, reproducible phenotype of hyperphagia and severe insulin resistance, allowing researchers to isolate the compound's effects from leptin-mediated pathways.

-

Step 2: Administration & Monitoring: Administer TriMetChalc via daily oral gavage for 3 weeks. House mice in metabolic cages to precisely quantify 24-hour food intake, energy expenditure, and respiratory exchange ratio (RER).

-

System Validation:

-

Pair-Fed Cohort: Include a vehicle-treated group that is pair-fed to match the exact caloric intake of the TriMetChalc group. This is a critical self-validating step to determine whether reductions in hepatic steatosis (MAFLD) are a direct pharmacological effect of the chalcone on liver lipid metabolism, or merely a secondary consequence of reduced food intake.

-

Quantitative Data Synthesis

The multi-target efficacy of trimethoxychalcones is summarized below, highlighting their superiority or equivalence to current clinical standards.

| Compound | Biological Target / Assay | Efficacy Metric | Comparison to Standard |

| 2',4',5'-trimethoxychalcone (Compound 18) | AMPK Activation (Human Podocytes) | 2.48-fold increase in p-AMPK | Superior to Metformin (1.88-fold)[1] |

| 2',4',5'-trimethoxychalcone (Compound 17) | AMPK Activation (Human Podocytes) | 3.22-fold increase in p-AMPK | Superior to Metformin (1.88-fold)[1] |

| Trimethoxychalcone (Compound 4) | IC | Highly competitive with Acarbose[2] | |

| 3,5-dimethyl-2,4,6-trimethoxychalcone | In Vivo Weight Gain (ob/ob mice) | Significant reduction ( | Superior to Vehicle Control[3] |

References

- AMPK Activation by 2′-Hydroxy-2,4,5-Trimethoxychalcone Derivatives in Podocyte Cells.ChemMedChem / NIH.

- 3,5-Dimethyl-2,4,6-trimethoxychalcone Lessens Obesity and MAFLD in Leptin-Deficient ob/ob Mice.International Journal of Molecular Sciences / MDPI.

- -Glucosidase by Chalcone Derivatives.

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 2'-Hydroxy-2,4,4'-trimethoxychalcone via Claisen-Schmidt Condensation

Executive Summary

This application note details the optimized protocol for the synthesis of 2'-Hydroxy-2,4,4'-trimethoxychalcone , a bioactive flavonoid precursor with significant potential in anti-inflammatory and oncological research. The synthesis utilizes a base-catalyzed Claisen-Schmidt condensation between Paeonol (2'-hydroxy-4'-methoxyacetophenone) and 2,4-dimethoxybenzaldehyde .

Unlike standard chalcone syntheses, this protocol addresses the specific steric and electronic challenges posed by the ortho-methoxy groups and the intramolecular hydrogen bonding of the 2'-hydroxyl group. The method prioritizes high regioselectivity (trans-isomer formation) and minimizes the spontaneous cyclization to flavanones, a common side reaction in this structural class.

Scientific Foundation & Mechanism

Retrosynthetic Analysis

The target molecule is constructed by forming the C(

-

Nucleophile (Ketone): Paeonol (2'-hydroxy-4'-methoxyacetophenone).[1] The 2'-OH group forms a strong intramolecular hydrogen bond with the carbonyl oxygen, stabilizing the molecule but potentially reducing the acidity of the

-methyl protons. -

Electrophile (Aldehyde): 2,4-Dimethoxybenzaldehyde. The electron-donating methoxy groups at the 2 and 4 positions reduce the electrophilicity of the carbonyl carbon, requiring optimized basic conditions to drive the reaction to completion.

Reaction Mechanism

The reaction proceeds via the Claisen-Schmidt condensation mechanism:

-

Enolate Formation: Hydroxide ion abstracts an

-proton from Paeonol. -

Nucleophilic Attack: The enolate attacks the carbonyl carbon of 2,4-dimethoxybenzaldehyde.

-

Aldol Formation: Protonation of the alkoxide intermediate yields a

-hydroxy ketone (aldol). -

E1cB Elimination: Base-catalyzed dehydration removes water to form the

-unsaturated ketone (chalcone).

Critical Consideration: The 2'-hydroxy group is preserved in the basic medium due to the formation of a stable chalconate anion, which re-protonates upon acidification. The final product exists predominantly in the trans (

Reaction Scheme Visualization

Caption: Step-wise mechanism of Claisen-Schmidt condensation for 2'-Hydroxy-2,4,4'-trimethoxychalcone synthesis.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv. | Purity | Role |

| Paeonol | 166.17 | 1.0 | >98% | Nucleophile |

| 2,4-Dimethoxybenzaldehyde | 166.17 | 1.0 - 1.1 | >98% | Electrophile |

| Potassium Hydroxide (KOH) | 56.11 | 3.0 - 4.0 | AR Grade | Catalyst |

| Ethanol (EtOH) | 46.07 | Solvent | Abs. | Solvent |

| Hydrochloric Acid (HCl) | 36.46 | Excess | 10% aq | Neutralization |

Step-by-Step Procedure

Phase 1: Reaction Setup

-

Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.66 g (10 mmol) of Paeonol and 1.66 g (10 mmol) of 2,4-dimethoxybenzaldehyde in 20 mL of ethanol .

-

Note: Slight heating (40°C) may be required to fully dissolve the aldehyde, but cool to room temperature before adding base.

-

-

Catalyst Addition: Prepare a solution of KOH (2.2 g, ~40 mmol) in 2 mL of distilled water . Add this aqueous solution dropwise to the ethanolic mixture under vigorous stirring.

-

Observation: The solution will darken to a deep yellow/orange or reddish-brown color, indicating the formation of the chalconate anion.

-

Phase 2: Reaction & Monitoring

-

Stirring: Seal the flask and stir at Room Temperature (20-25°C) for 24 to 48 hours .

-

Why RT? High temperatures promote the Cannizzaro reaction (aldehyde disproportionation) and Michael addition side products. RT preserves the kinetic control required for the open-chain chalcone.

-

-

TLC Monitoring: Monitor progress using TLC (Silica gel 60 F254).

-

Mobile Phase: Hexane:Ethyl Acetate (7:3).

-

Visualization: UV light (254 nm). The product will appear as a distinct dark spot that may fluoresce yellow/orange. Staining with anisaldehyde or iodine can confirm consumption of starting materials.

-

Phase 3: Work-up & Isolation

-

Quenching: Pour the reaction mixture into 100 mL of crushed ice/water containing 10 mL of 10% HCl .

-

Precipitation: Stir the slurry for 30 minutes. A yellow to orange precipitate should form.

-

Troubleshooting: If the product "oils out" instead of precipitating, scratch the glass walls with a rod or add a seed crystal. Refrigerate overnight if necessary.

-

-

Filtration: Filter the solid using a Buchner funnel. Wash with cold water (3 x 20 mL) until the filtrate is neutral (pH 7).

Phase 4: Purification

-

Recrystallization: Dissolve the crude solid in a minimum amount of boiling Ethanol (95%) . If the solution is cloudy, hot filter it. Allow it to cool slowly to room temperature, then place in an ice bath.

-

Drying: Collect the crystals and dry in a vacuum oven at 40°C for 6 hours.

Workflow Diagram

Caption: Operational workflow for the synthesis and purification of the target chalcone.

Characterization & Quality Control

To validate the synthesis, the following analytical data must be obtained.

Physical Properties

-

Appearance: Yellow to orange crystalline needles.

-

Melting Point: Expected range 110–140°C (Dependent on specific polymorph; compare with literature for analogs like 2'-hydroxy-4-methoxychalcone which melts ~106°C).

-

Yield: Typical isolated yield is 75–85% .

NMR Spectroscopy (Expected Data)

The structure is confirmed by the presence of the chelated hydroxyl group and the trans-alkene coupling constants.

-

¹H NMR (400 MHz, CDCl₃):

- 13.50 ppm (s, 1H, 2'-OH): Characteristic downfield singlet due to intramolecular H-bonding with the carbonyl.

-

7.80 – 8.10 ppm (d, 1H, J = 15.5 Hz, H-

-

7.40 – 7.50 ppm (d, 1H, J = 15.5 Hz, H-

- 3.80 – 3.90 ppm (m, 9H, 3 x -OCH₃): Three distinct singlets corresponding to the methoxy groups at 4', 2, and 4.

-

Aromatic Region: Multiplets corresponding to the 1,2,4-trisubstituted Ring A and Ring B.

IR Spectroscopy

-

3400–3100 cm⁻¹: Broad OH stretch (often weak/broad due to chelation).

-

1630–1640 cm⁻¹: C=O stretching (shifted to lower frequency due to conjugation and H-bonding).

-

1600, 1580 cm⁻¹: C=C aromatic and alkene stretching.

Process Optimization & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete reaction; Enolate stability. | Increase reaction time to 72h; Increase base concentration to 50% KOH. |

| Oiling Out | Product melting point near RT; Impurities. | Seed with a crystal from a previous batch; Cool to 0°C; Add a small amount of water to the ethanol during recrystallization to force precipitation. |

| Cyclization | Formation of Flavanone. | Avoid reflux; Ensure pH is strictly neutral after washing; Do not expose to strong acid for prolonged periods. |

| Starting Material Remains | Low electrophilicity of aldehyde. | The 2,4-dimethoxy groups deactivate the aldehyde. Add slight excess (1.2 eq) of aldehyde. |

References

-

Claisen-Schmidt Condensation Overview: BenchChem. (2025). Synthesis of 4'-Hydroxy-2,4-dimethoxychalcone - Application Note. Retrieved from 6

-

Paeonol Reactivity: Meng, Y., et al. (2019).[7] Paeonol inhibits the development of 1-chloro-2,4-dinitrobenzene-induced atopic dermatitis. National Institutes of Health (PMC). Retrieved from 3

-

Structural Characterization: Escobar, C. A., et al. (2008).[2][8] (E)-3-(2,3-Dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one.[2] Acta Crystallographica Section E. Retrieved from 8

-

Biological Context: ChemicalBook. (2025). 2-Hydroxychalcone NMR Data. Retrieved from 9

Sources

- 1. Synthesis and Evaluation of Paeonol Derivatives as Potential Multifunctional Agents for the Treatment of Alzheimer’s Disease [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Paeonol inhibits the development of 1-chloro-2,4-dinitrobenzene-induced atopic dermatitis via mast and T cells in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Paeonol protects endotoxin-induced acute kidney injury: potential mechanism of inhibiting TLR4-NF-κB signal pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Paeonol Protects Against Methotrexate-Induced Nephrotoxicity via Upregulation of P-gp Expression and Inhibition of TLR4/NF-κB Pathway [frontiersin.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Frontiers | Investigation of paeonol in dermatological diseases: an animal study review [frontiersin.org]

- 8. journals.iucr.org [journals.iucr.org]

- 9. 2-HYDROXYCHALCONE(42224-53-3) 13C NMR [m.chemicalbook.com]

Application Note: High-Purity Extraction and Isolation of Prenylated Chalcones from Morus alba Root Bark

Executive Summary & Scientific Rationale

The root bark of Morus alba L. (Cortex Mori) is a premier reservoir of prenylated flavonoids and Diels-Alder type adducts, specifically Kuwanon G and Sanggenon C/D . These compounds exhibit potent anti-inflammatory and whitening properties but present significant isolation challenges due to their structural complexity, isomerism potential, and close polarity retention profiles.

The Core Challenge: Prenylated chalcones are lipophilic yet possess phenolic hydroxyls, making them soluble in a wide range of medium-polarity solvents. Furthermore, they are prone to oxidative degradation and enzymatic hydrolysis during extraction.

The Solution: This protocol utilizes a Sequential Solvent Partitioning System (SSPS) coupled with Flash Chromatography . Unlike generic "total extraction" methods, this approach prioritizes the removal of interfering lipids (via n-hexane) before concentrating the target chalcones in an ethyl acetate fraction, significantly extending the lifespan of downstream HPLC columns and improving isolation purity.

Pre-Analytical Considerations

Sample Preparation[1]

-

Harvesting: Root bark should be collected in late autumn when secondary metabolite concentration peaks.

-

Drying: Critical. Air-dry in the shade. UV radiation (direct sunlight) can catalyze the photo-isomerization of chalcones into flavanones.

-

Comminution: Pulverize dried bark to a 40–60 mesh powder. Finer particles increase surface area but may result in column clogging during filtration.

Reagents & Materials

-

Extraction Solvents: Methanol (MeOH, HPLC Grade), Ethanol (95%), n-Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM).

-

Stationary Phases: Silica Gel 60 (0.063-0.200 mm), Sephadex LH-20.

-

Equipment: Rotary Evaporator (bath < 45°C), Ultrasonic Bath (40 kHz).

Experimental Protocol: Extraction & Fractionation

Step 1: Defatting (The Lipid Barrier)

Scientific Insight:Morus root bark contains waxy lipids that co-elute with chalcones on Reverse-Phase (RP) columns, causing peak tailing.

-

Pack 1.0 kg of powdered root bark into a percolation column or large flask.

-

Macerate with n-Hexane (3 x 2L) at room temperature for 24 hours.

-

Filter and discard the hexane filtrate (contains chlorophyll, waxes, and non-polar lipids).

-

Air-dry the marc (solid residue) to remove residual hexane.

Step 2: Primary Extraction

-

Extract the defatted marc with 95% Ethanol or Methanol (3 x 3L) using ultrasonication (30 mins at 25°C) or maceration (48 hours).

-

Note: Avoid reflux boiling (>60°C) to prevent thermal degradation of thermally unstable Diels-Alder adducts.

-

-

Combine filtrates and concentrate under reduced pressure (Rotavap) at 40°C to yield the Crude Methanolic Extract (CME) .

Step 3: Liquid-Liquid Partitioning (Enrichment)

Scientific Insight: This step segregates compounds by polarity.[1] The Ethyl Acetate fraction is the "Gold Zone" for Kuwanons and Sanggenons.

-

Suspend the CME in distilled water (1:10 w/v ratio).

-

Partition sequentially in a separatory funnel:

-

Wash 1: Dichloromethane (DCM) or Chloroform

Removes low-polarity impurities. -

Target Extraction: Ethyl Acetate (EtOAc) (3 x 500mL).

-

Residual: The water layer (discard or save for polysaccharide analysis).

-

-

Collect and dry the EtOAc Fraction over anhydrous

. Evaporate to dryness.

Visualization: Extraction Workflow

The following diagram illustrates the critical decision points in the fractionation process.

Caption: Sequential fractionation workflow targeting the enrichment of prenylated chalcones in the Ethyl Acetate phase.

Isolation & Purification (Chromatography)[3][4][5][6][7]

Step 4: Silica Gel Column Chromatography (CC)

-

Load the EtOAc fraction onto a Silica Gel 60 column.

-

Elution System: Use a gradient of n-Hexane : Ethyl Acetate (from 10:1 to 0:1 v/v) followed by CHCl3 : MeOH (10:1 to 0:1).

-

Fraction Collection: Collect 100mL aliquots. Monitor via TLC (UV 254/365 nm).[2][3]

-

Kuwanon G typically elutes in mid-polarity fractions (Hex:EtOAc ~ 2:1 to 1:1).

-

Step 5: Sephadex LH-20 (Polishing)

Scientific Insight: Silica gel can irreversibly adsorb some phenolic compounds. Sephadex LH-20 separates based on molecular size and H-bonding capabilities, gently removing polymeric tannins.

-

Dissolve the active silica fraction in minimal MeOH.

-

Load onto Sephadex LH-20 column equilibrated with 100% Methanol .

-

Elute with MeOH.[4][5][6] This step effectively separates monomeric chalcones from complex adducts.

Analytical Validation (HPLC-DAD)

To verify the purity of the isolated chalcones, employ the following HPLC method.

| Parameter | Specification |

| Column | C18 Reverse Phase (e.g., Phenomenex Gemini or Capcell Pak Mg II), 5µm, 4.6 x 250mm |

| Mobile Phase A | Water + 0.1% Formic Acid (FA) |

| Mobile Phase B | Acetonitrile (MeCN) |

| Flow Rate | 1.0 mL/min |

| Temperature | 30°C |

| Detection | UV 265 nm (General), 280 nm, 320 nm (Chalcone specific) |

| Injection Vol | 10 µL |

Gradient Profile:

Visualization: Compound Isolation Logic

Caption: Chromatographic decision tree for the final purification of Kuwanon G and Sanggenons.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete cell lysis | Switch from maceration to Ultrasonic Assisted Extraction (UAE) . |

| Peak Tailing (HPLC) | Residual lipids or silanol interaction | Ensure Hexane defatting was exhaustive; add 0.1% Formic Acid to mobile phase. |

| Compound Degradation | Thermal instability | Keep Rotavap bath < 45°C; store fractions in amber glass (light sensitive). |

| Emulsions | Saponins in water layer | Add brine (NaCl) to the aqueous phase during partitioning to break emulsions. |

References

-

Frontiers in Pharmacology. (2023). Correlation of bioactive marker compounds of an orally applied Morus alba root bark extract with toxicity and efficacy.[4][8] Retrieved from [4]

-

Journal of Natural Products. (2022).[1] 1H NMR-Based Biochemometric Analysis of Morus alba Extracts toward a Multipotent Herbal Anti-Infective. Retrieved from

-

MDPI Molecules. (2016). Three New Isoprenylated Flavonoids from the Root Bark of Morus alba.[3][9] Retrieved from

-

KoreaMed Synapse. (2019). Phytochemical Constituents of the Root Bark from Morus alba and Their Il-6 Inhibitory Activity.[5] Retrieved from

-

BenchChem. (2025).[10] Sanggenon C: A Technical Guide to Its Natural Sources, Origin, and Biological Interactions.[10] Retrieved from

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Three New Isoprenylated Flavonoids from the Root Bark of Morus alba - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. KoreaMed Synapse [synapse.koreamed.org]

- 6. Kuwanon G: an antibacterial agent from the root bark of Morus alba against oral pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Biopharmaceutical profiling of anti-infective sanggenons from Morus alba root bark for inhalation administration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Application Note: HPLC Method Development for 2'-Hydroxy-2,4,4'-trimethoxychalcone

This Application Note is designed as a definitive technical guide for the HPLC method development and validation of 2'-Hydroxy-2,4,4'-trimethoxychalcone (hereafter referred to as HTMC ).

Executive Summary

This guide details the development of a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for HTMC. Unlike standard flavonoids, HTMC possesses a flexible

Physicochemical Profile & Method Strategy

Understanding the molecule is the prerequisite for method design. HTMC is a lipophilic polyphenol derivative.

| Property | Value / Characteristic | Impact on HPLC Method |

| Structure | (E)-1-(2-hydroxy-4-methoxyphenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one | Planar structure; strong |